molecular formula C4H10ClF2N B2365242 1,1-Difluoro-2-methylpropan-2-amine hydrochloride CAS No. 1803583-55-2

1,1-Difluoro-2-methylpropan-2-amine hydrochloride

Cat. No.: B2365242
CAS No.: 1803583-55-2
M. Wt: 145.58
InChI Key: NVMGUZPTXHMDCS-UHFFFAOYSA-N
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Description

1,1-Difluoro-2-methylpropan-2-amine hydrochloride: is a chemical compound with the molecular formula C₄H₉F₂N·HCl. It is a hydrochloride salt of 1,1-difluoro-2-methylpropan-2-amine. This compound is known for its unique structural features, including the presence of two fluorine atoms and a methyl group attached to the central amine structure. It is commonly used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Difluoro-2-methylpropan-2-amine hydrochloride can be synthesized through a multi-step process involving the introduction of fluorine atoms and the formation of the amine group. One common method involves the reaction of 2-methylpropan-2-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination reactions using specialized equipment to ensure safety and efficiency. The process typically includes purification steps such as recrystallization or distillation to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluoro-2-methylpropan-2-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction Reactions: The compound can be reduced to form amines with different substitution patterns.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted amines can be formed.

    Oxidation Products: Nitroso or nitro derivatives of the original compound.

    Reduction Products: Different amine derivatives with altered substitution patterns.

Scientific Research Applications

1,1-Difluoro-2-methylpropan-2-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-difluoro-2-methylpropan-2-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1,1-Difluoro-2-methylpropan-2-amine: The parent compound without the hydrochloride salt.

    2,2-Difluoroethylamine: A structurally similar compound with two fluorine atoms and an ethyl group.

    1,1,1-Trifluoro-2-methylpropan-2-amine: A related compound with three fluorine atoms.

Uniqueness: 1,1-Difluoro-2-methylpropan-2-amine hydrochloride is unique due to its specific combination of fluorine atoms and the hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to similar compounds.

Properties

IUPAC Name

1,1-difluoro-2-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2N.ClH/c1-4(2,7)3(5)6;/h3H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMGUZPTXHMDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803583-55-2
Record name 1,1-difluoro-2-methylpropan-2-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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